molecular formula C20H24N2O7S B2728564 Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681841-29-2

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No. B2728564
CAS RN: 681841-29-2
M. Wt: 436.48
InChI Key: FACHAKSWPLDFJU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate, also known as EMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDP is a sulfonamide derivative that is synthesized using specific methods and has shown promising results in various studies.

Scientific Research Applications

Interactions and Crystal Packing

One study explores the crystal packing of a related compound, utilizing rare N⋯π and O⋯π interactions alongside C–H⋯N and C–H⋯O hydrogen bonds, forming unique structural arrangements in crystalline forms (Zhang et al., 2011). This indicates potential applications in the development of new materials with specific structural characteristics.

Electrochemical Behavior

The electrochemical behavior of related compounds has been studied, demonstrating the potential for applications in electrochemistry and material science. For instance, the reduction and oxidation processes of unsymmetrical dihydropyridines have been explored, suggesting avenues for novel electrochemical synthesis methods (David et al., 1995).

Reductive Alkylation

Research into the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, highlights the compound's role in creating secondary benzyl amino aryls through hydrogenation. This process is significant for synthesizing amines, an essential class of organic compounds in pharmaceuticals and agrochemicals (Sydnes et al., 2008).

Synthesis of Hydroxamic Acids and Ureas

Another study demonstrates the synthesis of hydroxamic acids and ureas from carboxylic acids mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This methodology opens up new pathways for synthesizing bioactive compounds and pharmaceutical intermediates without racemization, offering a more environmentally friendly and cost-effective approach (Thalluri et al., 2014).

Polymorphism in Pharmaceutical Compounds

Polymorphism studies of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride showcase the challenges and opportunities in the physical and analytical characterization of pharmaceutical compounds. Different polymorphic forms can have significant implications for drug efficacy and stability, emphasizing the importance of detailed characterization in drug development (Vogt et al., 2013).

properties

IUPAC Name

ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-5-29-20(23)12-17(15-7-6-8-16(11-15)22(24)25)21-30(26,27)19-10-13(2)18(28-4)9-14(19)3/h6-11,17,21H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHAKSWPLDFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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